molecular formula C11H13NO2 B3307964 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide CAS No. 936083-37-3

2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide

Cat. No. B3307964
CAS RN: 936083-37-3
M. Wt: 191.23 g/mol
InChI Key: XEJUYZUPHDEACN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide is a chemical compound that belongs to the class of benzofurans. It is commonly known as DBF and has been extensively studied for its potential use in scientific research. DBF is a highly versatile compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been the subject of numerous scientific studies.

Scientific Research Applications

Microwave-Assisted Parallel Synthesis

Researchers developed a microwave-assisted one-pot parallel approach for synthesizing benzofuran-2-carboxamides with biological and medicinal significance, including derivatives of 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide. This method showed potential for rapid synthesis of compounds with anti-inflammatory, analgesic, and antipyretic activities (Xie et al., 2014).

Herbicidal Activity

A series of compounds including 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide derivatives were synthesized and evaluated for their herbicidal activity. These compounds demonstrated significant inhibition against the growth of monocotyledonous grasses, indicating their potential as novel herbicides (Ding et al., 2017).

Environmental Impact in Rice Cultivation

Studies on the persistence of carbofuran, a compound related to 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide, in flooded rice culture highlighted its rapid dissipation from soil and water, which is critical for understanding the environmental impact of such compounds in agricultural settings (Johnson & Lavy, 1995).

Environmentally Friendly Synthesis Pathways

An environmentally friendly pathway was developed for synthesizing benzofurane derivatives, including 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide. This method used less harmful materials and aimed at achieving better yields with lesser environmental impact (Békássy et al., 2007).

Antimicrobial and Antioxidant Properties

New derivatives of benzofuran carboxamides, including variants of 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide, were synthesized and evaluated for their antimicrobial and antioxidant activities. These studies are crucial for developing new bioactive chemical entities (Lavanya et al., 2017).

Anticancer Activity

A study on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, related to benzofuran carboxamides, showed promising anticancer activities. These findings are significant for the development of new anticancer drugs (Rasal et al., 2020).

properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJUYZUPHDEACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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